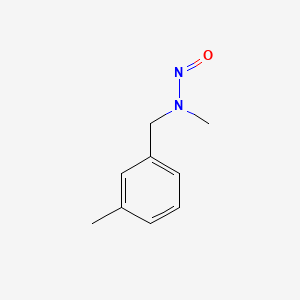

N-Nitroso-N-(3-methylbenzyl)methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Nitroso-N-(3-methylbenzyl)methylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Research

Carcinogenicity and Mutagenicity Studies

N-Nitroso compounds, including N-Nitroso-N-(3-methylbenzyl)methylamine, have been extensively studied for their carcinogenic properties. Research indicates that these compounds can induce tumors in various animal models through multiple exposure routes, including oral and inhalation methods. For instance, a comprehensive review highlighted that N-nitroso compounds have produced cancer in over 20 species tested, affecting vital organs across different routes of exposure .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Recent studies have utilized QSAR models to predict the acute oral toxicity of N-nitroso compounds. These models analyze the relationship between chemical structure and biological activity, providing insights into the mechanisms of toxicity. A study involving 80 NNCs revealed that factors such as polarizability and ionization potential significantly influence toxicity levels . The establishment of these models aids in assessing the potential risks associated with exposure to N-nitroso compounds.

Pharmacological Applications

Drug Development

this compound may serve as a lead compound in drug development due to its structural characteristics that could be modified for therapeutic purposes. The exploration of its derivatives could yield compounds with desirable pharmacological properties, particularly in anticancer research. The ability to manipulate the nitroso group could enhance the bioactivity of derivatives while minimizing toxicity.

Mechanistic Studies

The mechanisms underlying the mutagenicity of N-nitroso compounds have been a focal point in chemical research. Understanding how these compounds interact with biological systems can provide valuable insights into their behavior as potential mutagens and carcinogens. Studies have shown that the transformation pathways of N-nitrosamines relate closely to their mutagenic potential, highlighting the importance of mechanistic studies in evaluating safety and efficacy .

Data Tables

The following table summarizes key findings related to the toxicity and structure-activity relationships of N-nitroso compounds:

| Compound Name | LD50 (mg/kg) | Key Toxicological Findings |

|---|---|---|

| This compound | TBD | Potentially carcinogenic; affects various organs |

| Diethylnitrosamine | 20-40 | Induces tumors across multiple species |

| N-Nitroso-N-butylurea | 400 | Causes liver tumors in rodent models |

| N-Nitroso-N-methylurea | 110 | Associated with lung cancer in experimental studies |

Case Studies

-

Acute Toxicity Assessment

A study conducted on rats examined the acute oral toxicity of various N-nitroso compounds, including this compound. The findings indicated a significant correlation between structural features and observed toxicity levels, providing a basis for predicting risks associated with human exposure. -

Environmental Impact Studies

Research has also focused on the environmental persistence and degradation pathways of N-nitroso compounds. These studies are crucial for understanding how these compounds enter food chains and affect human health through dietary exposure.

Propriétés

Numéro CAS |

62783-49-7 |

|---|---|

Formule moléculaire |

C9H12N2O |

Poids moléculaire |

164.2 g/mol |

Nom IUPAC |

N-methyl-N-[(3-methylphenyl)methyl]nitrous amide |

InChI |

InChI=1S/C9H12N2O/c1-8-4-3-5-9(6-8)7-11(2)10-12/h3-6H,7H2,1-2H3 |

Clé InChI |

LHRLXHMVKNESOE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN(C)N=O |

SMILES canonique |

CC1=CC(=CC=C1)CN(C)N=O |

Key on ui other cas no. |

62783-49-7 |

Synonymes |

3-MMBNA N-methyl-N-(3-methylbenzyl)nitrosamine N-methyl-N-nitroso-(3-methylphenyl)methylamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.